4-Fluorocinnamaldehyde: A Definitive Technical Guide to Physicochemical Properties, Synthesis, and Applications
4-Fluorocinnamaldehyde: A Definitive Technical Guide to Physicochemical Properties, Synthesis, and Applications
Executive Summary
4-Fluorocinnamaldehyde (CAS: 24654-55-5; trans-isomer CAS: 51791-26-5) is a highly versatile fluorinated α,β-unsaturated aldehyde. Characterized by its para-fluoro substitution and conjugated enal system, it serves as a critical building block in advanced organic synthesis, pharmaceutical drug development, and polymer science[1]. This whitepaper provides an in-depth analysis of its structural dynamics, validated synthetic methodologies, and emerging applications in competitive enzyme inhibition and bio-based resin curing.
Physicochemical Profiling and Structural Causality
The utility of 4-Fluorocinnamaldehyde stems from the synergistic effects of its functional groups. The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect while simultaneously donating electron density through resonance[1]. This unique push-pull dynamic modulates the electrophilicity of the conjugated aldehyde, making it an excellent Michael acceptor.
In the context of drug design, the carbon-fluorine (C-F) bond significantly enhances the molecule's lipophilicity (LogP) and metabolic stability. Because the van der Waals radius of fluorine is similar to that of oxygen, it acts as an ideal bioisostere while actively blocking cytochrome P450-mediated oxidation at the para position—a common site of metabolic degradation[1].
Quantitative Data: Physicochemical Properties
The following table consolidates the verified physical and chemical properties of 4-Fluorocinnamaldehyde[2].
| Property | Value / Description |
| Chemical Name | 4-Fluorocinnamaldehyde / (2E)-3-(4-Fluorophenyl)acrylaldehyde |
| CAS Number | 24654-55-5 (General) / 51791-26-5 (trans-isomer) |
| Molecular Formula | C9H7FO |
| Molecular Weight | 150.15 g/mol |
| Appearance | Light yellow to green crystalline solid or clear liquid |
| Melting Point | 24 °C |
| Boiling Point | 102–104 °C (or 80–95 °C at 2 mm Hg) |
| Density | 1.18 g/cm³ |
| Flash Point | 91.3 °C |
| Solubility | Insoluble in water; highly soluble in organic solvents (EtOH, DCM) |
| Safety / Hazards | H227 (Combustible liquid), H315, H319 (Irritant) |
Synthetic Methodologies & Reaction Workflows
The synthesis of 4-Fluorocinnamaldehyde relies on the strategic formation of the α,β-unsaturated system. The two most authoritative routes are the base-catalyzed Aldol Condensation and the Wittig Reaction [1][3].
-
Aldol Condensation Route: This is the most industrially scalable method. It involves the cross-aldol condensation of 4-fluorobenzaldehyde with acetaldehyde in the presence of a base (e.g., NaOH). The reaction proceeds via an enolate intermediate, followed by rapid dehydration to yield the thermodynamically favored (E)-alkene[1][3].
-
Wittig Reaction Route: For higher stereoselectivity, 4-fluorobenzaldehyde is reacted with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. This route avoids the self-condensation side products typical of acetaldehyde[1].
Synthetic pathways for 4-Fluorocinnamaldehyde via Aldol and Wittig routes.
Advanced Applications
Pharmacological Development: Urease Inhibitors
In medicinal chemistry, 4-Fluorocinnamaldehyde is a critical precursor for synthesizing thiosemicarbazone derivatives. Recent pharmacological studies have identified these derivatives as potent inhibitors of the urease enzyme—a primary survival factor for Helicobacter pylori in the acidic environment of the stomach, which leads to gastric ulcers[4][5].
Mechanism of Action: The aldehyde group of 4-Fluorocinnamaldehyde undergoes condensation with thiosemicarbazide to form a thiosemicarbazone pharmacophore. The resulting compound acts as a competitive inhibitor (with a Ki value of 3.26 µM). The sulfur and nitrogen atoms in the thiosemicarbazone moiety chelate the active-site nickel (Ni²⁺) ions of urease, while the para-fluoro aromatic ring engages in hydrophobic and halogen-bonding interactions within the binding pocket, effectively blocking urea hydrolysis[4][5].
Pharmacological workflow of 4-Fluorocinnamaldehyde-derived urease inhibitors.
Polymer Science: Bio-Based Phthalonitrile Resins
Beyond pharmaceuticals, 4-Fluorocinnamaldehyde is utilized in advanced materials. It reacts with 4-aminophenol to form 3-((4-fluorophenyl)allylidene)aminophenol, a precursor for bio-based self-curing phthalonitrile (PN) resins. The vinylic and imine moieties introduced by the cinnamaldehyde backbone allow these resins to self-cure at elevated temperatures (exhibiting exothermic peaks at 248 °C and 288 °C), creating high-temperature resistant, non-structural composites[6].
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints.
Protocol A: Synthesis of 4-Fluorocinnamaldehyde via Aldol Condensation[5]
Objective: Synthesize 4-Fluorocinnamaldehyde from 4-fluorobenzaldehyde.
-
Preparation: Dissolve 100 mmol of 4-fluorobenzaldehyde in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Slowly add 10 mL of a 10% aqueous NaOH solution. Maintain the temperature at 0–5 °C using an ice bath to prevent side reactions.
-
Acetaldehyde Addition: Dropwise, add 120 mmol of acetaldehyde over 30 minutes. Causality: Slow addition minimizes the self-condensation of acetaldehyde, driving the cross-aldol reaction forward.
-
Reaction Progression: Stir the mixture at room temperature for 4 hours.
-
Workup: Neutralize the mixture with dilute HCl. Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Validation: Purify via vacuum distillation (b.p. 80°-95°C / 2 mm Hg)[3].
-
Self-Validation (NMR): Confirm success via ¹H NMR. The disappearance of the aldehyde proton of 4-fluorobenzaldehyde (~9.9 ppm) and the appearance of an α,β-unsaturated aldehyde proton (~9.6 ppm, doublet) alongside trans-alkene protons ( J ~ 16.0 Hz) confirms the (E)-isomer formation[1].
-
Protocol B: Synthesis of Thiosemicarbazone Urease Inhibitors[6][7]
Objective: Synthesize 4-fluorocinnamaldehyde-based thiosemicarbazones.
-
Preparation: Dissolve 10 mmol of 4-Fluorocinnamaldehyde in 20 mL of absolute ethanol.
-
Reagent Addition: Add 10 mmol of the substituted thiosemicarbazide, followed by 2–3 drops of glacial acetic acid. Causality: Acetic acid acts as a catalyst by protonating the carbonyl oxygen, increasing the electrophilicity of the carbon for nucleophilic attack by the amine.
-
Reflux: Reflux the mixture for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
-
Isolation: Cool the mixture to room temperature. Filter the precipitated solid.
-
Purification & Validation: Recrystallize from hot ethanol to obtain the pure thiosemicarbazone derivative.
-
Self-Validation (FT-IR): The disappearance of the strong C=O stretching band (~1680 cm⁻¹) and the appearance of a C=N imine stretching band (~1590–1610 cm⁻¹) validates the condensation[5].
-
References
-
iChemical. 4-Fluorocinnamaldehyde, CAS No. 24654-55-5 Product Specifications.[Link]
-
PrepChem. Synthesis of p-Fluorocinnamaldehyde.[Link]
-
National Institutes of Health (PubMed). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.[Link]
-
ResearchGate. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.[Link]
-
ACS Publications. Bio-Based Self-Curing Phthalonitrile Resins Derived from Cinnamaldehyde.[Link]
Sources
- 1. 4-Fluorocinnamaldehyde | 24654-55-5 | Benchchem [benchchem.com]
- 2. 4-Fluorocinnamaldehyde, CAS No. 24654-55-5 - iChemical [ichemical.com]
- 3. prepchem.com [prepchem.com]
- 4. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
